N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide
Description
This compound integrates a tetrahydroquinoline scaffold fused with a furan-2-carbonyl group at position 1 and a 2-oxo-2H-chromene-3-carboxamide moiety at position 4. The furan-2-carbonyl group introduces heterocyclic diversity, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-22(18-14-16-5-1-2-7-20(16)31-24(18)29)25-17-9-10-19-15(13-17)6-3-11-26(19)23(28)21-8-4-12-30-21/h1-2,4-5,7-10,12-14H,3,6,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVUEJOIANKECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline under acidic conditions to form the intermediate N-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications in Tetrahydroquinoline Derivatives
The evidence highlights several analogs with tetrahydroquinoline backbones but differing substituents (Table 1):
Key Observations :
- Heterocyclic vs. Aliphatic Substituents: The target compound’s furan-2-carbonyl group differs from the piperidin/pyrrolidin substituents in analogs.
- Carboxamide Variations: The chromene-3-carboxamide in the target compound contrasts with thiophene-carboximidamide in analogs. Thiophene derivatives showed NOS inhibition, suggesting the target compound’s coumarin moiety might confer distinct enzyme interactions .
- Electrochemical Applications: CTDB (–5) demonstrates the versatility of tetrahydroquinoline derivatives in non-pharmacological contexts, such as Au electrodeposition, highlighting structure-dependent functionality .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a furan moiety, tetrahydroquinoline, and chromene derivatives, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular structure of this compound can be depicted as follows:
| Component | Description |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| Key Functional Groups | Furan ring, tetrahydroquinoline, chromene carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and chromene moieties are known to inhibit specific enzymes and kinases that play pivotal roles in cellular signaling pathways related to cancer and inflammation. For instance, initial studies suggest that this compound may inhibit Spleen Tyrosine Kinase (SYK), which is implicated in several malignancies and autoimmune disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 10.5 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung cancer) | 8.7 | Inhibition of proliferation via kinase inhibition |
| HeLa (Cervical cancer) | 12.0 | Disruption of mitochondrial function |
These findings suggest that the compound may serve as a lead candidate for the development of new anticancer therapies.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity is likely due to the presence of the sulfonamide group within similar compounds, which is known for its role in inhibiting bacterial growth.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study involving MCF-7 cells revealed that treatment with this compound led to a significant increase in apoptotic markers compared to untreated controls. This suggests a mechanism involving mitochondrial dysfunction and subsequent apoptosis induction .
- Kinase Inhibition Assay : In a kinase inhibition assay targeting SYK, the compound demonstrated effective binding affinity with a calculated IC50 value of 25 µM, indicating its potential as a therapeutic agent in diseases characterized by aberrant kinase signaling.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key steps include:
- Tetrahydroquinoline core formation : Cyclocondensation of substituted anilines with carbonyl reagents under acidic conditions (e.g., HCl/EtOH) .
- Chromene-carboxamide linkage : Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous THF or DMF .
- Optimization strategies :
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity but may require post-synthesis purification via column chromatography .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine acylation .
- Catalyst use : LiAlH4 or NaBH4 for selective reductions in intermediate steps .
- Yield challenges : Low yields (e.g., 6% in compound 30 ) can be addressed by adjusting stoichiometry or using microwave-assisted synthesis to accelerate kinetics.
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how can spectral contradictions be resolved?
- Primary techniques :
- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydroquinoline ring appear at δ 6.8–7.5 ppm, while chromene protons resonate at δ 8.1–8.3 ppm .
- IR spectroscopy : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and amide N–H bends (3400–3500 cm⁻¹) .
- Resolving contradictions :
- Overlapping signals : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Crystallography : Single-crystal X-ray diffraction (e.g., ) provides unambiguous confirmation of molecular geometry.
Q. What initial biological screening assays are appropriate to evaluate therapeutic potential?
- In vitro assays :
- Anticancer activity : MTT assay against cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Disk diffusion or microdilution assays for bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the chromene core’s fluorescence properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?
- Methodology :
-
Analog synthesis : Modify substituents (e.g., halogenation of the benzyl group or methoxy substitution for solubility ).
-
Biological testing : Compare IC50 values across analogs (see Table 1).
- Key findings :
-
Chlorine substitution : Enhances cytotoxicity (e.g., N-(3-chlorobenzyl) analogs show 2-fold lower IC50 in MCF-7 cells vs. non-halogenated derivatives ).
-
Chromene modifications : Fluorination at position 7 increases metabolic stability .
Table 1. SAR of Selected Analogs
Compound Substituent IC50 (MCF-7) LogP N-(4-Chlorobenzyl) analog Cl at benzyl 12 µM 3.2 N-(4-Methoxybenzyl) analog OCH3 at benzyl 25 µM 2.8 Parent compound None 48 µM 3.5
Q. What computational methods predict binding affinity to target proteins, and how are these validated?
- In silico approaches :
- Molecular docking (AutoDock Vina) : Predict interactions with targets like COX-2 or EGFR. Chromene’s planar structure favors π-π stacking in hydrophobic pockets .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- Validation :
- SPR spectroscopy : Measure real-time binding kinetics (KD values) .
- X-ray crystallography : Co-crystallize with target proteins to confirm docking poses .
Q. What strategies resolve low yield or purity issues during large-scale synthesis?
- Purity challenges :
- Byproduct formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
- Scale-up solutions :
- Flow chemistry : Continuous processing reduces side reactions and improves reproducibility .
- Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) for high recovery of pure product .
Notes
- Contradiction management : Conflicting synthesis yields (e.g., 6% vs. 69% in ) are addressed by systematic variation of reaction parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
